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molecular formula C12H14N2O3 B8332057 1-(4-Nitrophenyl)azepan-4-one

1-(4-Nitrophenyl)azepan-4-one

Cat. No. B8332057
M. Wt: 234.25 g/mol
InChI Key: GNWDWYRLUNINKB-UHFFFAOYSA-N
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Patent
US08710049B2

Procedure details

To a dry round bottom flask was added 2M oxalyl chloride (1.392 mL, 2.78 mmol) and CH2Cl2 (10 mL). The resulting solution was cooled to −78° C. DMSO (0.395 mL, 5.57 mmol) was then slowly added to the solution over 10 min. The reaction was stirred at −78° C. for 20 mins. Then 1-(4-nitrophenyl)azepan-4-ol (470 mg, 1.989 mmol) dissolved in CH2Cl2 (5 ml) was added to the reaction and the reaction was stirred at −78° C. for 1.5 hr. After this time, Et3N (1.220 mL, 8.75 mmol) was added to the reaction mixture. The reaction mixture was then diluted with CH2Cl2 (30 ml). The reaction mixture was washed with water (20 ml) and saturated aqueous NaCl (20 ml). The organic layer was separated, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 1-(4-nitrophenyl)azepan-4-one (392 mg, 1.673 mmol, 84% yield) as a yellow solid. Anal. Calcd. for C12H14N2O3 m/z 234.2, found: 235.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 8.12 (d, J=9.35 Hz, 2H), 6.66 (d, J=9.35 Hz, 2H), 3.95-3.83 (m, 2H), 3.83-3.72 (m, 2H), 2.92-2.66 (m, 4H), 2.02-1.86 (m, 2H); 13C NMR (126 MHz, CDCl3) δ ppm 209.79, 151.25, 137.70, 126.52, 110.45, 51.82, 45.39, 42.64, 41.79, 23.88.
Quantity
1.392 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.395 mL
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.22 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:26][CH2:25][CH2:24][CH:23]([OH:27])[CH2:22][CH2:21]2)=[CH:16][CH:15]=1)([O-:13])=[O:12].CCN(CC)CC>C(Cl)Cl>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[CH2:22][CH2:21]2)=[CH:16][CH:15]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1.392 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.395 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
470 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CCC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.22 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The reaction mixture was washed with water (20 ml) and saturated aqueous NaCl (20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.673 mmol
AMOUNT: MASS 392 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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